N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide
Description
N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide is a synthetic organic compound that features a cyclopropyl group, a cyclopentyl group, and a methylphenyl group
Properties
IUPAC Name |
N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13-5-4-6-14(11-13)17(9-2-3-10-17)18-12-16(20)19-15-7-8-15/h4-6,11,15,18H,2-3,7-10,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASZLNFBSDAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)NCC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide typically involves multiple steps, starting with the preparation of the cyclopropyl and cyclopentyl intermediates. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper . The cyclopentyl group can be introduced through cyclopentylation reactions using cyclopentyl halides and appropriate nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and cyclopentylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amines
Scientific Research Applications
N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[[1-(4-methylphenyl)cyclopentyl]amino]acetamide
- N-cyclopropyl-2-[[1-(3-chlorophenyl)cyclopentyl]amino]acetamide
- N-cyclopropyl-2-[[1-(3-methoxyphenyl)cyclopentyl]amino]acetamide
Uniqueness
N-cyclopropyl-2-[[1-(3-methylphenyl)cyclopentyl]amino]acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents on the phenyl ring . This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
